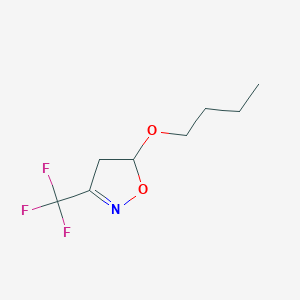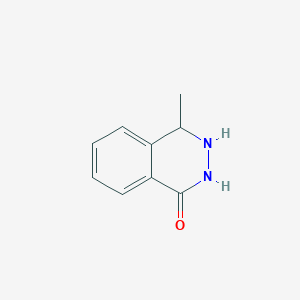
4-Methyl-3,4-dihydrophthalazin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,4-dihydrophthalazin-1(2h)-one is an organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydrophthalazin-1(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the desired phthalazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
化学反应分析
Types of Reactions
4-Methyl-3,4-dihydrophthalazin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to more saturated compounds using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the phthalazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions may introduce various functional groups onto the phthalazinone ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-3,4-dihydrophthalazin-1(2h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
相似化合物的比较
4-Methyl-3,4-dihydrophthalazin-1(2h)-one can be compared with other phthalazinones, such as:
Phthalazin-1(2h)-one: Lacks the methyl group at the 4-position.
3,4-Dihydrophthalazin-1(2h)-one: Lacks the methyl group at the 4-position.
4-Methylphthalazin-1(2h)-one: Lacks the dihydro component.
The presence of the methyl group and the dihydro component in this compound may confer unique properties, such as increased stability or specific biological activities.
属性
CAS 编号 |
6091-73-2 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
4-methyl-3,4-dihydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-6,10H,1H3,(H,11,12) |
InChI 键 |
AIBLEKUIDHVPPG-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2C(=O)NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
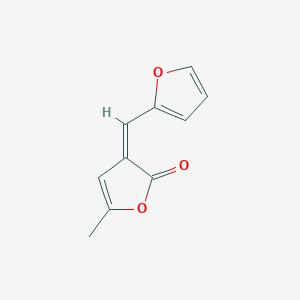
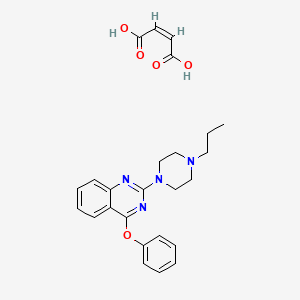
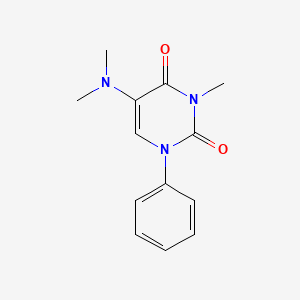

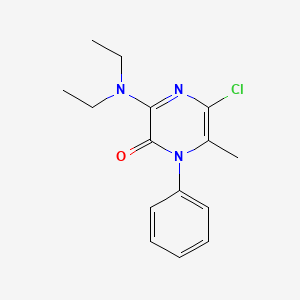
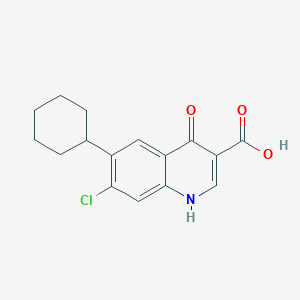
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
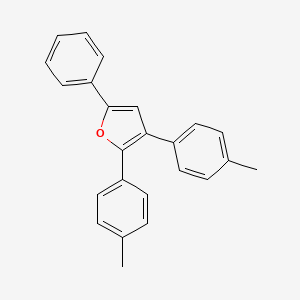
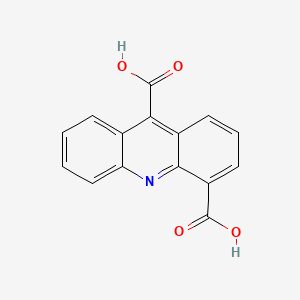

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
